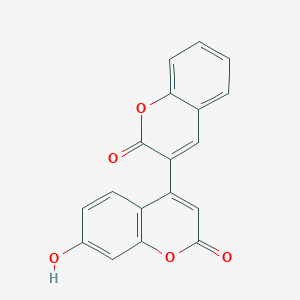
7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one is a complex organic molecule belonging to the class of chromanones. It possesses a fused tricyclic ring system consisting of two chroman (chromen-2-one) rings linked together by a carbon-carbon bond. Additionally, a hydroxyl group is present at the 7th position of one of the chroman rings. This compound is known for its versatile nature and is commonly used in scientific research, including pharmaceuticals, material science, and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one can be achieved through various synthetic routes. One common method involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour . This reaction yields the desired compound in high purity and yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one undergoes various chemical reactions, including:
Esterification: The hydroxyl group can react with an acid to form an ester.
O-alkylation: The hydroxyl group can react with an alkylating agent to form an ether.
Hydrogen bonding: The hydroxyl group can form hydrogen bonds with other molecules containing hydrogen bond acceptors or donors.
Common Reagents and Conditions
Esterification: Typically involves the use of carboxylic acids or their derivatives (e.g., acyl chlorides) in the presence of a catalyst such as sulfuric acid.
O-alkylation: Involves the use of alkyl halides in the presence of a base such as potassium carbonate.
Hydrogen bonding: Occurs naturally under various conditions, influencing the compound’s solubility and interactions with other molecules.
Major Products Formed
Esterification: Formation of esters.
O-alkylation: Formation of ethers.
Hydrogen bonding: Formation of hydrogen-bonded complexes.
Scientific Research Applications
7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one is widely used in scientific research due to its versatile nature. Some of its applications include:
Pharmaceuticals: Used as a building block for the synthesis of novel anticancer agents.
Material Science: Employed in the development of fluorescent chemosensors for molecular recognition.
Organic Chemistry: Utilized in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of 7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, influencing their reactivity and interactions. Additionally, the conjugated system of alternating double and single bonds allows for electron delocalization, affecting the compound’s reactivity and light absorption properties.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Similar in structure but with a methyl group at the 4th position instead of the chromen-3-yl group.
4-Hydroxy-3-(4-hydroxy-2-oxochromen-3-yl)phenylmethylchromen-2-one: Contains additional hydroxyl and phenylmethyl groups.
3-(2-oxochromen-4-yl)chromen-2-one: Modified analog of natural dicoumarins.
Uniqueness
7-Hydroxy-4-(2-oxochromen-3-yl)chromen-2-one is unique due to its fused tricyclic ring system and the presence of a hydroxyl group at the 7th position, which allows for versatile chemical reactions and applications in various scientific fields.
Properties
IUPAC Name |
7-hydroxy-4-(2-oxochromen-3-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O5/c19-11-5-6-12-13(9-17(20)22-16(12)8-11)14-7-10-3-1-2-4-15(10)23-18(14)21/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFQUFFWQFQGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1,7-Dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2597013.png)
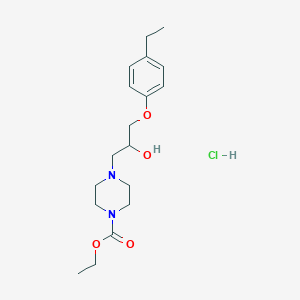
![N-(3-chlorophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2597018.png)
![2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-butylphenyl)acetamide](/img/structure/B2597019.png)
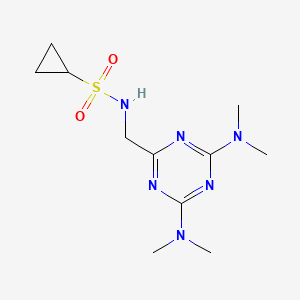
![N-{[4-butyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2597022.png)

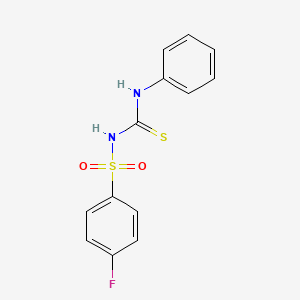
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2597027.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2597028.png)
![3-amino-N-(3,4-dimethylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597029.png)
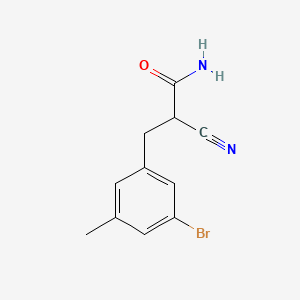
![4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2597034.png)
![2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2597035.png)
